3-Methyl-1-[(oxolan-2-yl)methyl]-3-[1-(pyrazin-2-yl)azetidin-3-yl]urea
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Overview
Description
3-Methyl-1-[(oxolan-2-yl)methyl]-3-[1-(pyrazin-2-yl)azetidin-3-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[(oxolan-2-yl)methyl]-3-[1-(pyrazin-2-yl)azetidin-3-yl]urea typically involves multi-step organic reactions. A common approach might include:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the pyrazine ring: This step may involve nucleophilic substitution or coupling reactions.
Introduction of the oxolan-2-ylmethyl group: This can be done through alkylation reactions.
Formation of the urea linkage: This is typically achieved by reacting an amine with an isocyanate or carbamoyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-[(oxolan-2-yl)methyl]-3-[1-(pyrazin-2-yl)azetidin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: This may involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Methyl-1-[(oxolan-2-yl)methyl]-3-[1-(pyrazin-2-yl)azetidin-3-yl]urea would depend on its specific biological target. Generally, urea derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. This interaction can involve hydrogen bonding, hydrophobic interactions, or covalent bonding.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-[(oxolan-2-yl)methyl]-3-[1-(pyrazin-2-yl)azetidin-3-yl]urea: can be compared with other urea derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the oxolan-2-ylmethyl and pyrazin-2-ylazetidin groups, which may confer unique biological or chemical properties.
Properties
IUPAC Name |
1-methyl-3-(oxolan-2-ylmethyl)-1-(1-pyrazin-2-ylazetidin-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2/c1-18(14(20)17-7-12-3-2-6-21-12)11-9-19(10-11)13-8-15-4-5-16-13/h4-5,8,11-12H,2-3,6-7,9-10H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XALZQPGGRCSXJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2)C(=O)NCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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